molecular formula C23H21FN2O3S B11208861 5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide CAS No. 6797-72-4

5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide

Cat. No.: B11208861
CAS No.: 6797-72-4
M. Wt: 424.5 g/mol
InChI Key: NALJMFCWHFCMRQ-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide is a complex organic compound that features a combination of indole, sulfonyl, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide typically involves multiple steps:

    Formation of the Indole Sulfonyl Chloride: The starting material, 2,3-dihydro-1H-indole, is reacted with chlorosulfonic acid to form the indole sulfonyl chloride.

    Coupling with 2-Fluorobenzoic Acid: The indole sulfonyl chloride is then coupled with 2-fluorobenzoic acid in the presence of a base such as triethylamine to form the sulfonyl benzoic acid intermediate.

    Amidation: The final step involves the reaction of the sulfonyl benzoic acid intermediate with 2,3-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, potentially forming oxindole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the indole moiety suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, 5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to tryptophan-binding proteins, while the sulfonyl and benzamide groups could enhance specificity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-phenyl-2-fluorobenzamide: Lacks the dimethyl groups on the phenyl ring.

    5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-benzamide: Lacks the fluorine atom on the benzamide ring.

Uniqueness

The presence of both the fluorine atom and the dimethyl groups in 5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

6797-72-4

Molecular Formula

C23H21FN2O3S

Molecular Weight

424.5 g/mol

IUPAC Name

5-(2,3-dihydroindol-1-ylsulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C23H21FN2O3S/c1-15-6-5-8-21(16(15)2)25-23(27)19-14-18(10-11-20(19)24)30(28,29)26-13-12-17-7-3-4-9-22(17)26/h3-11,14H,12-13H2,1-2H3,(H,25,27)

InChI Key

NALJMFCWHFCMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43)F)C

Origin of Product

United States

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